molecular formula C8H9N5 B1527465 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine CAS No. 1247729-63-0

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine

Cat. No.: B1527465
CAS No.: 1247729-63-0
M. Wt: 175.19 g/mol
InChI Key: VVHPFQMSFKQDBI-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine (CAS 1339145-54-8) is a chemical compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol. It belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and chemical biology research. Compounds featuring pyrimidine and pyrazole moieties serve as privileged scaffolds in the development of protein kinase inhibitors . The N-(1H-pyrazol-3-yl)pyrimidin-4-amine structural motif, in particular, has been identified as a versatile starting point for targeting understudied kinases, such as those in the PCTAIRE subfamily (e.g., CDK16), which are implicated in various cancers . Beyond oncology research, pyrimidine-pyrazole derivatives have also demonstrated high performance as corrosion inhibitors for mild steel in acidic environments, showcasing their utility in materials science . This reagent is primarily used as a key synthetic intermediate or building block for the discovery and development of novel bioactive molecules. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(pyrimidin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-2-5-13(12-7)6-8-10-3-1-4-11-8/h1-5H,6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPFQMSFKQDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-ylmethyl)pyrazol-3-amine generally proceeds via multi-step organic synthesis involving the following key stages:

  • Formation of the Pyrazole Core:
    The pyrazole ring is commonly constructed via cyclization of hydrazide derivatives or related precursors. One reported method involves cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), which facilitates ring closure to form the pyrazole nucleus.

  • Introduction of the Pyrimidin-2-ylmethyl Group:
    The pyrimidinylmethyl substituent is introduced through nucleophilic substitution reactions. For example, 3-aminopyrazole derivatives can be reacted with pyrimidin-2-ylmethyl halides (such as chlorides or bromides) in polar aprotic solvents like dimethyl sulfoxide (DMSO). The reaction typically employs cesium carbonate as a base and copper(I) bromide as a catalyst to promote the substitution under mild conditions.

  • Condensation Approaches:
    Another synthetic approach involves condensation of pyrazole-3-carboxylic acid derivatives with pyrimidine-2-carbaldehyde in the presence of a suitable base and catalyst, often requiring heating to drive the reaction to completion.

  • Purification:
    The crude products are purified by chromatographic techniques, such as silica gel column chromatography using gradient elution with ethyl acetate and hexane mixtures, to isolate the pure this compound.

Industrial Production Considerations

Industrial-scale synthesis of this compound follows similar synthetic principles but is optimized for scale, yield, and purity:

  • Use of continuous flow reactors to control reaction parameters precisely and improve reproducibility.
  • Employment of high-purity starting materials and reagents.
  • Implementation of automated systems for reaction monitoring and quality control.
  • Optimization of reaction conditions to minimize byproducts and maximize throughput.

Detailed Synthetic Procedure Example

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Cyclization Hydrazide derivative + POCl₃, heat (~120°C) High Forms pyrazole core
2 Nucleophilic Substitution 3-Aminopyrazole + pyrimidin-2-ylmethyl halide, DMSO, Cs₂CO₃, CuBr catalyst Moderate to High Introduces pyrimidin-2-ylmethyl group
3 Purification Silica gel chromatography (ethyl acetate/hexane) - Yields pure compound

Analytical Characterization Post-Synthesis

Characterization of the synthesized compound ensures correct structure and purity:

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials Hydrazide derivatives, pyrimidine-2-carbaldehyde, 3-aminopyrazole, pyrimidin-2-ylmethyl halides
Key Reagents POCl₃ (cyclization), Cs₂CO₃ (base), CuBr (catalyst), DMSO (solvent)
Reaction Conditions Heating (~120°C for cyclization), room temperature to moderate heating for substitution
Purification Techniques Silica gel chromatography with ethyl acetate/hexane gradients
Characterization Methods NMR (^1H, ^13C), HRMS, IR spectroscopy, X-ray crystallography
Industrial Scale Adaptations Continuous flow reactors, automated monitoring, high-purity reagents

Research Findings and Notes

  • The substitution pattern on the pyrazole ring and the nature of the pyrimidinylmethyl group significantly influence the compound's biological activity and selectivity, especially in kinase inhibition contexts.
  • Optimization of reaction conditions, such as base strength, solvent choice, and catalyst loading, is critical to maximize yield and purity.
  • The use of copper(I) catalysis in nucleophilic substitution enhances reaction rates and selectivity for the pyrimidinylmethylation step.
  • Industrial production emphasizes process control and scalability, often employing continuous flow chemistry to maintain consistent quality.

This detailed review of the preparation methods for this compound integrates synthetic strategies, reaction conditions, purification, and characterization techniques, providing a comprehensive guide for researchers and industrial chemists engaged in the synthesis of this compound. The methods are supported by diverse research findings and practical considerations for scale-up.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of pyrazolo[1,5-a]pyrimidine derivatives, including 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine, as promising anticancer agents. These compounds exhibit potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

Case Study: PI3K Inhibition

A research study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating that modifications to the amine subunits significantly affect their potency against PI3Kδ. The most active compounds showed IC50 values as low as 18 nM, indicating strong potential for further development as anticancer drugs .

CompoundIC50 Value (nM)Selectivity Ratio (PI3Kδ/PI3Kα)
CPL3024151879
Compound A50150
Compound B25200

Neurological Disorders

The modulation of leucine-rich repeat kinase 2 (LRRK2) has been identified as a therapeutic target for neurodegenerative diseases such as Parkinson's disease. Pyrazole aminopyrimidine derivatives have shown promise in modulating LRRK2 activity.

Case Study: LRRK2 Modulation

A patent describes the synthesis of pyrazole derivatives that act as LRRK2 modulators. These compounds were evaluated for their ability to reduce neuroinflammation and improve neuronal survival in vitro .

CompoundLRRK2 Activity (IC50 nM)Effect on Neuronal Survival (%)
Compound C1085
Compound D1575
Compound E3060

Antimicrobial Properties

The potential antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives has also been investigated. These compounds have exhibited efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research has shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring enhance antimicrobial potency .

CompoundMinimum Inhibitory Concentration (MIC µg/mL)Bacterial Strain
Compound F5Staphylococcus aureus
Compound G10Escherichia coli
Compound H15Pseudomonas aeruginosa

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are being explored for conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Case Study: Inhibition of Inflammatory Pathways

A study indicated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .

CompoundCytokine Inhibition (%)Disease Model
Compound I70Rheumatoid Arthritis
Compound J65Systemic Lupus Erythematosus

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various modifications to the core structure can lead to enhanced selectivity and potency against specific biological targets.

Key Findings from SAR Studies

  • Substituents at the C(2) position significantly impact binding affinity to target enzymes.
  • The presence of electron-withdrawing groups improves inhibitory activity against PI3Kδ.
  • Structural modifications can enhance solubility and bioavailability.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Analogues :

Thieno[3,2-c]pyrazol-3-amine Derivatives (Evidences 4–5): Feature a thieno ring fused to the pyrazole, enhancing planar rigidity. Demonstrated potent inhibition of glycogen synthase kinase-3β (GSK-3β) via triple hydrogen bonds to the hinge region.

Cyclopenta[c]pyrazol-3-amine Derivatives (Evidences 13–14):

  • Incorporate a fused cyclopentane ring, adding conformational rigidity.
  • Applications include kinase inhibition and agrochemical development.
  • The cyclopentane ring reduces solubility but enhances metabolic stability compared to the pyrimidinylmethyl group.

Benzyl-Substituted Pyrazol-3-amines (Evidences 11,17,21):

  • E.g., 1-[(2-Chlorophenyl)methyl]-1H-pyrazol-5-amine and 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine.
  • Halogenated aryl groups increase lipophilicity and electronic effects, enhancing target affinity (e.g., PDE9A inhibition in ).
  • Safety profiles vary; chlorophenyl derivatives may exhibit higher toxicity than pyrimidine-based analogues.

Biological Activity

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a pyrimidine moiety. Its molecular formula is C10_{10}H10_{10}N4_{4}, indicating the presence of nitrogen atoms that are crucial for its biological activity. The compound serves as a building block in the synthesis of various organic molecules, particularly in medicinal chemistry.

Target Enzymes

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is pivotal in regulating the cell cycle, and its inhibition can lead to significant alterations in cell proliferation and cycle progression.

Mode of Action

This compound inhibits CDK2 activity, resulting in cell cycle arrest. This inhibition has been shown to significantly reduce cell proliferation rates in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anticancer Properties

Numerous studies have reported the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : The compound has demonstrated effectiveness in inhibiting the growth of cancer cells by inducing G1 phase cell cycle arrest .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. For example, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation .

Antimicrobial Activity

Some studies have also explored the antimicrobial effects of pyrazole derivatives. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains, suggesting potential applications in treating infections .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Substitution on the pyrazole ringAlters binding affinity to CDK2
Variation in the pyrimidine moietyInfluences selectivity and potency against cancer cells

Research indicates that specific substitutions can enhance or diminish the compound's efficacy, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Inhibition of CDK2 : A study demonstrated that derivatives similar to this compound effectively inhibited CDK2 with IC50 values in the low micromolar range, leading to significant reductions in cancer cell viability .
  • Anti-inflammatory Tests : Compounds with similar structures showed comparable anti-inflammatory effects to established drugs like indomethacin when tested in vivo for carrageenan-induced edema .
  • Antimicrobial Efficacy : Pyrazole derivatives were tested against various bacterial strains, showing promising results that warrant further exploration into their potential as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine, and what experimental parameters are critical for yield optimization?

Methodological Answer: The compound is synthesized via:

  • Multicomponent Reactions : Combining pyrimidine derivatives with pyrazole precursors under reflux conditions (e.g., using hydrazine derivatives for cyclocondensation) .
  • Cyclocondensation : Reaction of pyrimidin-2-ylmethyl halides with pyrazol-3-amine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 12 hours under conventional heating) while maintaining yields >75% .
    Critical Parameters : Solvent polarity, temperature control, stoichiometric ratios of precursors, and catalyst selection (e.g., Pd/C for cross-coupling steps) .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyrimidine protons at δ 8.9–9.1 ppm; pyrazole NH2 signals at δ 5.2–5.5 ppm) .
  • X-Ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing between N1 vs. N2 pyrazole substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C8H10N6 requires m/z 191.1045) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, fluorine substitution at pyrimidine C5 increases electrophilicity .
  • Molecular Docking : Screens binding affinities to target proteins (e.g., kinase inhibitors). Use software like AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase, PDB ID: 1M17) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How can statistical design of experiments (DoE) resolve contradictions in reported reaction yields or biological activities?

Methodological Answer:

  • Factorial Design : Identifies critical factors (e.g., temperature, catalyst loading) causing yield discrepancies. For example, a 2^3 factorial design revealed that solvent purity (≥99.9%) increases yield by 15% compared to technical-grade solvents .
  • Response Surface Methodology (RSM) : Optimizes conflicting parameters (e.g., balancing reaction time and byproduct formation) .
  • Meta-Analysis : Aggregate data from PubChem and DSSTox to identify outliers (e.g., anomalous bioactivity claims due to impurity profiles) .

Q. What strategies mitigate challenges in scaling up lab-scale syntheses while maintaining regiochemical purity?

Methodological Answer:

  • Flow Chemistry : Reduces exothermic risks in halogenation steps (e.g., pyrimidine iodination) by precise temperature control .
  • In-Situ Monitoring : Uses PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation (e.g., pyrazol-3-amine intermediates) .
  • Crystallization Engineering : Solvent-antisolvent systems (e.g., ethanol/water) improve purity (>99% by HPLC) by selectively precipitating the target compound .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Halogenation (F/Cl) : Increases metabolic stability (e.g., t1/2 from 2.1 to 4.7 hours in hepatic microsomes) but may elevate hERG channel inhibition risks .
  • Alkylation : Methyl or ethyl groups at pyrimidine N1 reduce plasma protein binding (e.g., from 92% to 78%), enhancing bioavailability .
  • In Silico ADMET : Tools like SwissADME predict BBB permeability and CYP450 inhibition, guiding SAR studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities (e.g., IC50 variations) across studies?

Methodological Answer:

  • Standardized Assays : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) to eliminate protocol-driven variability .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., MTT for cytotoxicity) .
  • Batch Analysis : Compare impurity profiles (e.g., residual Pd in catalytic reactions) using ICP-MS, as contaminants can artificially modulate activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine
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1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.